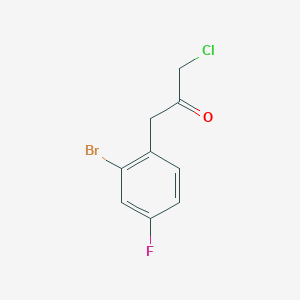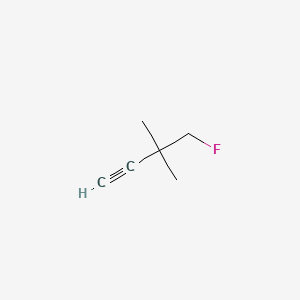
4-Fluoro-3,3-dimethylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3,3-dimethylbut-1-yne is an organic compound with the molecular formula C6H9F. It is characterized by the presence of a fluorine atom attached to a butyne structure, making it a fluorinated alkyne.
Preparation Methods
The synthesis of 4-Fluoro-3,3-dimethylbut-1-yne typically involves the fluorination of 3,3-dimethylbut-1-yne. One common method includes the reaction of 3,3-dimethylbut-1-yne with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
4-Fluoro-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne to the corresponding alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Addition: The triple bond in the alkyne can undergo addition reactions with halogens, hydrogen halides, and other electrophiles to form dihaloalkanes or haloalkenes
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3,3-dimethylbut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, especially for compounds that require fluorination for enhanced activity or stability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3,3-dimethylbut-1-yne involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorinated compounds often exhibit unique properties such as increased metabolic stability and altered electronic effects, which can enhance their biological activity .
Comparison with Similar Compounds
4-Fluoro-3,3-dimethylbut-1-yne can be compared with other similar compounds such as:
3,3-Dimethylbut-1-yne: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Chloro-3,3-dimethylbut-1-yne: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and uses.
4-Bromo-3,3-dimethylbut-1-yne:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H9F |
|---|---|
Molecular Weight |
100.13 g/mol |
IUPAC Name |
4-fluoro-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9F/c1-4-6(2,3)5-7/h1H,5H2,2-3H3 |
InChI Key |
GIUVWEBCULDEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CF)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


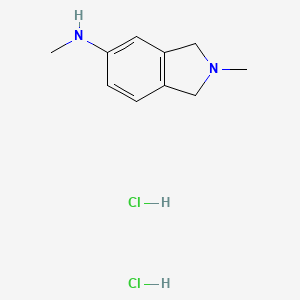
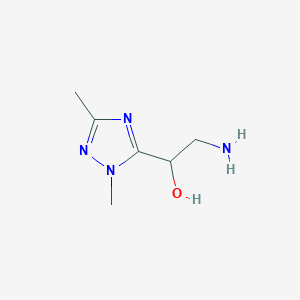
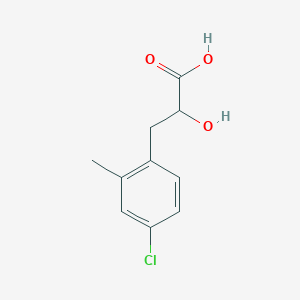
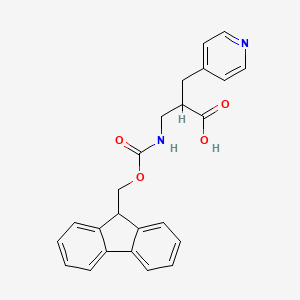
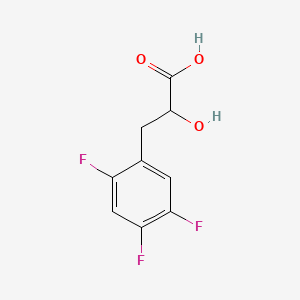
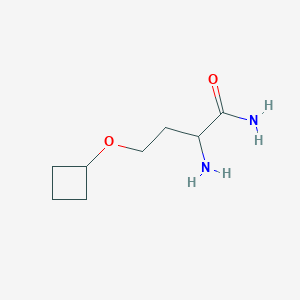
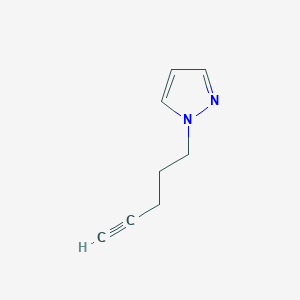

![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)
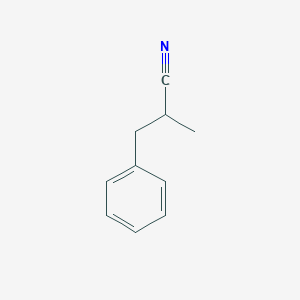
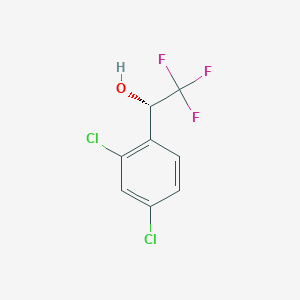

![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)
